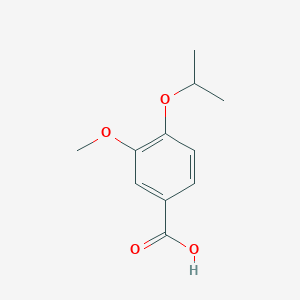

4-Isopropoxy-3-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7(2)15-9-5-4-8(11(12)13)6-10(9)14-3/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDRJYBQEIPGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366378 | |

| Record name | 4-isopropoxy-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-33-9 | |

| Record name | 3-Methoxy-4-(1-methylethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-isopropoxy-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3535-33-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Isopropoxy-3-methoxybenzoic Acid

Foreword: The Strategic Importance of Substituted Benzoic Acids

In the landscape of modern medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Substituted benzoic acids, in particular, serve as foundational building blocks for a vast array of complex molecules, from active pharmaceutical ingredients (APIs) to specialized polymers. 4-Isopropoxy-3-methoxybenzoic acid, the subject of this guide, is a noteworthy derivative of the naturally occurring vanillic acid. Its unique combination of a carboxylic acid, a methoxy group, and a bulkier isopropoxy group imparts specific physicochemical properties that are of significant interest in drug discovery and development. This document provides a comprehensive, field-proven guide to the synthesis of this valuable compound, grounded in fundamental principles of organic chemistry and supported by established protocols.

Retrosynthetic Analysis and Strategic Pathway Selection

A retrosynthetic analysis of this compound logically points to vanillic acid (4-hydroxy-3-methoxybenzoic acid) as the ideal starting material.[1][2] The core transformation is the etherification of the phenolic hydroxyl group at the C4 position. The most direct and widely employed method for this transformation is the Williamson ether synthesis, a robust and versatile reaction for forming ethers.[3][4][5] This pathway is strategically advantageous due to the ready availability and relatively low cost of vanillic acid, which can be sourced from the oxidation of vanillin.[1]

The overall synthetic strategy is a one-step O-alkylation of vanillic acid using an appropriate isopropylating agent in the presence of a base.

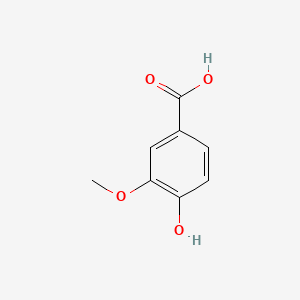

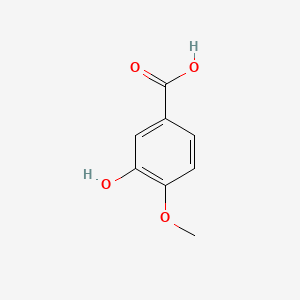

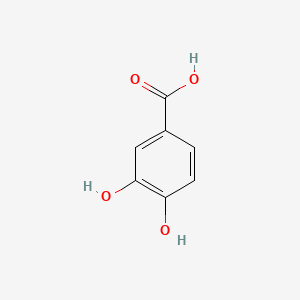

Caption: A high-level overview of the synthesis of this compound.

Mechanistic Insights: The Williamson Ether Synthesis in Action

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[5][6] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of vanillic acid by a suitable base. This generates a phenoxide ion, which is a potent nucleophile. The phenoxide ion then attacks the electrophilic carbon of the isopropyl halide, displacing the halide leaving group in a single, concerted step.

Caption: The two-step mechanism of the Williamson ether synthesis.

A critical consideration in this specific synthesis is the potential for a competing elimination (E2) reaction, as a secondary alkyl halide (isopropyl halide) is used.[7] The phenoxide ion can also act as a base, abstracting a proton from a carbon adjacent to the halogen-bearing carbon of the isopropyl halide, leading to the formation of propene as a byproduct. To favor the desired S(_N)2 pathway, careful selection of reaction conditions is crucial. Generally, using a polar aprotic solvent and maintaining a moderate reaction temperature can help minimize the elimination side reaction.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the synthesis of this compound. Optimization may be required based on the specific laboratory setup and scale.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |

| Vanillic Acid | 168.15 | ≥98% | Major Chemical Suppliers |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | ≥99% | Major Chemical Suppliers |

| 2-Bromopropane | 122.99 | ≥99% | Major Chemical Suppliers |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | ≥99.8% | Major Chemical Suppliers |

| Ethyl Acetate | 88.11 | ACS Grade | Major Chemical Suppliers |

| Hexane | 86.18 | ACS Grade | Major Chemical Suppliers |

| Hydrochloric Acid (HCl), concentrated | 36.46 | ~37% | Major Chemical Suppliers |

| Sodium Sulfate (Na₂SO₄), anhydrous | 142.04 | ACS Grade | Major Chemical Suppliers |

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillic acid (10.0 g, 59.5 mmol) and anhydrous potassium carbonate (12.3 g, 89.2 mmol, 1.5 equivalents).

-

Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Addition of Alkylating Agent: While stirring, add 2-bromopropane (8.3 mL, 89.2 mmol, 1.5 equivalents) to the suspension at room temperature.[7]

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of cold water.

-

Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the crude product.

-

Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

-

Isolation:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake with cold water (2 x 50 mL) to remove any remaining salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

-

Characterization: The final product, this compound, should be a white to off-white solid.[8] Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Data and Expected Outcomes

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₄O₄[8] |

| Molecular Weight | 210.23 g/mol [8] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 138-141 °C |

| Typical Yield | 75-85% |

| Purity (by HPLC) | >98% |

Troubleshooting and Optimization

-

Low Yield: If the yield is lower than expected, ensure that all reagents and the solvent are anhydrous, as water can interfere with the reaction. Incomplete deprotonation of the vanillic acid can also lead to low yields; consider using a stronger base like sodium hydride (NaH) with appropriate safety precautions, although this may increase the likelihood of side reactions.[7] The reaction time or temperature may also need to be increased.[7]

-

Presence of Starting Material: If TLC or NMR analysis shows a significant amount of unreacted vanillic acid, the reaction may not have gone to completion. Consider extending the reaction time or increasing the equivalents of the base and alkylating agent.

-

Formation of Byproducts: The presence of propene due to the E2 elimination side reaction is a possibility. While this is a gaseous byproduct and is removed during workup, optimizing the reaction temperature (avoiding excessive heat) can minimize its formation.

Conclusion: A Versatile Synthesis for a Valuable Building Block

The Williamson ether synthesis provides a reliable and efficient pathway for the preparation of this compound from vanillic acid. This in-depth guide has outlined the key strategic and mechanistic considerations, a detailed experimental protocol, and troubleshooting advice to enable researchers, scientists, and drug development professionals to successfully synthesize this valuable compound. The principles and techniques described herein are broadly applicable to the O-alkylation of other phenolic compounds, highlighting the versatility of this foundational organic transformation.

References

- Benchchem. (n.d.). Isovanillic Acid Derivatives as Precursors in the Total Synthesis of Opioids: Application Notes and Protocols.

- Unknown. (n.d.). The Williamson Ether Synthesis.

- Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.

- Cambridge University Press. (n.d.). Williamson Ether Synthesis.

- Chemistry LibreTexts. (2022, February 28). Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- ResearchGate. (2025, August 9). Concurrent synthesis of vanillin and isovanillin.

- ChemicalBook. (n.d.). Isovanillin synthesis.

- Ambeed.com. (n.d.). Isovanillic acid | 3-Hydroxy-4-methoxybenzoic acid | Phenols.

- ResearchGate. (n.d.). (A): Alkylation of the vanillin moiety through the hydroxyl functional group.

- Benchchem. (n.d.). A Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid: Synthesis from a Natural Precursor and Pharmaceutical Applications.

- ResearchGate. (n.d.). Scheme of the investigated reaction: O-alkylation of vanillin with 1-bromobutane.

- Guidechem. (n.d.). 4-ISOPROPOXY-3-METHOXY-BENZOIC ACID 3535-33-9 wiki.

- ResearchGate. (n.d.). Predicted mechanism for O-alkylated reactions of vanillin (I).

- The Royal Society of Chemistry. (n.d.). Supporting Information For.

- Acta Chimica Slovenica. (2025, February 11). Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure.

- Wikipedia. (n.d.). Vanillic acid.

- Benchchem. (n.d.). Application Notes and Protocols: Incorporation of 4-Methoxy-3-nitrobenzoic Acid into Advanced Polymer Structures.

- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

- MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.

- Benchchem. (n.d.). Application Notes and Protocols for 4-Hydroxy-3-methoxy-5-nitrobenzoic acid.

- ChemicalBook. (2025, July 24). 4-ISOPROPOXY-3-METHOXY-BENZOIC ACID (CAS 3535-33-9) information.

- ChemicalBook. (n.d.). 4-ISOPROPOXY-3-METHOXY-BENZOIC ACID CAS#: 3535-33-9.

- Google Patents. (n.d.). US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.

- Benchchem. (n.d.). An In-depth Technical Guide to 4-Methoxybenzoic Acid for Researchers and Drug Development Professionals.

- Organic Syntheses. (n.d.). protocatechuic acid.

- CymitQuimica. (n.d.). o-Vanillic Acid.

- National Institutes of Health. (n.d.). Vanillic Acid | C8H8O4 | CID 8468 - PubChem.

- PubChem. (n.d.). 4-(beta-D-Glucopyranosyloxy)-3-methoxybenzoic acid | C14H18O9 | CID 14132337.

- Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy.

- PubChem. (n.d.). 4-Methoxybenzoic Acid | C8H8O3 | CID 7478.

- ResearchGate. (2025, August 7). Bathysa australis Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Isolation by Countercurrent Chromatographic and Characterization by NMR 1H and 13C Experimental and Theoretical GIAO-B3PW91/cc-pVDZ//B3PW91/cc-pVDZ Chemical Shifts.

- Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid.

Sources

- 1. Vanillic acid - Wikipedia [en.wikipedia.org]

- 2. Vanillic Acid | C8H8O4 | CID 8468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to 4-Isopropoxy-3-methoxybenzoic acid (CAS 3535-33-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Isopropoxy-3-methoxybenzoic acid, a key intermediate in organic synthesis with significant applications in pharmaceutical research. We will delve into its chemical properties, synthesis, spectroscopic characterization, and its role in the development of novel therapeutics, particularly as a building block for ion channel modulators.

Core Chemical Properties and Safety Data

This compound, also known as 3-methoxy-4-isopropoxybenzoic acid, is a substituted benzoic acid derivative. Its structure features a benzene ring functionalized with a carboxylic acid group, a methoxy group, and an isopropoxy group. This arrangement of functional groups imparts specific electronic and steric properties that make it a valuable synthon in medicinal chemistry.

| Property | Value |

| CAS Number | 3535-33-9 |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Boiling Point | 323.3°C at 760 mmHg[1] |

| Melting Point | 122.2°C[1] |

| Density | 1.146 g/cm³[1] |

Safety and Handling: this compound is classified as a skin and eye irritant and may cause respiratory irritation[2]. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Synthesis of this compound

The most common and logical synthetic route to this compound is through the Williamson ether synthesis. This method involves the alkylation of the phenolic hydroxyl group of a readily available starting material, vanillic acid (4-hydroxy-3-methoxybenzoic acid), with an isopropyl halide.

Reaction Scheme:

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol (Proposed):

This protocol is based on established Williamson ether synthesis procedures for similar phenolic acids.

Materials:

-

Vanillic acid

-

2-Bromopropane (or 2-iodopropane)

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillic acid (1 equivalent) in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution. The mixture will become a suspension.

-

Alkylation: Add 2-bromopropane (1.5-2 equivalents) to the stirring suspension.

-

Heating: Heat the reaction mixture to 70-80°C and maintain this temperature for several hours (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 with 1M HCl. A precipitate of the crude product should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Carboxylic acid proton (-COOH): A broad singlet typically downfield, above δ 10 ppm.

-

Aromatic protons: Three protons on the benzene ring, exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted ring.

-

Isopropoxy methine proton (-OCH(CH₃)₂): A septet around δ 4.5-4.7 ppm.

-

Methoxy protons (-OCH₃): A singlet around δ 3.8-3.9 ppm.

-

Isopropoxy methyl protons (-OCH(CH₃)₂): A doublet around δ 1.3-1.4 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carboxylic acid carbon (-COOH): In the range of δ 170-175 ppm.

-

Aromatic carbons: Six distinct signals, with the oxygen-substituted carbons appearing at lower field (δ 145-155 ppm) and the others at higher field.

-

Isopropoxy methine carbon (-OCH(CH₃)₂): Around δ 70-72 ppm.

-

Methoxy carbon (-OCH₃): Around δ 55-56 ppm.

-

Isopropoxy methyl carbons (-OCH(CH₃)₂): Around δ 21-23 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

O-H stretch (carboxylic acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption around 1680-1710 cm⁻¹.

-

C-O stretches (ethers and carboxylic acid): Strong absorptions in the fingerprint region, typically between 1200 and 1300 cm⁻¹.

-

Aromatic C=C stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak at m/z = 210.

-

Key Fragmentation Patterns: Expect losses of the isopropyl group, methoxy group, and the carboxylic acid group, leading to characteristic fragment ions.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility has been demonstrated in the development of novel therapeutics targeting ion channels.

Role as a Pharmaceutical Intermediate:

Patents have disclosed the use of this compound as a key intermediate in the synthesis of chroman-spirocyclic piperidine amides and pyrrolopyrazine-spirocyclic piperidine amides.[1][3] These classes of compounds are being investigated as modulators of voltage-gated sodium channels (Nav), which are implicated in various physiological processes, including pain signaling.[1]

The synthesis involves an amide coupling reaction where the carboxylic acid group of this compound is activated and reacted with a complex amine to form the final amide product.

Caption: Use of this compound in API synthesis.

The isopropoxy and methoxy groups on the benzoic acid moiety are important for modulating the physicochemical properties of the final drug candidate, such as its solubility, lipophilicity, and metabolic stability. These properties are critical for determining the pharmacokinetic and pharmacodynamic profile of a drug.

While direct biological studies on this compound itself are not widely published, its integral role in the synthesis of potentially therapeutic compounds underscores its importance for researchers and professionals in the field of drug discovery.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis from readily available starting materials via the Williamson ether synthesis is a practical and scalable approach. The presence of multiple functional groups allows for its incorporation into complex molecular architectures, as evidenced by its use in the synthesis of novel ion channel modulators. For researchers in medicinal chemistry and drug development, a thorough understanding of the properties and reactivity of this compound is essential for the design and synthesis of next-generation therapeutics.

References

[3] Vertex Pharmaceuticals Incorporated. (2012). Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels. AU2012212196A1. Google Patents. [1] Vertex Pharmaceuticals Incorporated. (2012). Chroman-spirocyclic piperidine amides as modulators of ion channels. US20120245136A1. Google Patents. Alfa Chemistry. CAS 3535-33-9 4-Isopropoxy-3-methoxy-benzoic acid. Retrieved from Alfa Chemistry website. [4] PubChem. 3-Isopropoxybenzoic acid. National Center for Biotechnology Information. [5] HMDB. (2022). 3-Methoxybenzoic acid. Human Metabolome Database. [6] ChemicalBook. (2023). 3-Methoxy-4-methylbenzoic acid(7151-68-0) 13C NMR spectrum. [2] Guidechem. 4-ISOPROPOXY-3-METHOXY-BENZOIC ACID 3535-33-9 wiki. [7] PubMed. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. [8] The Royal Society of Chemistry. Supplementary data for.... [9] PubChem. 4-Isopropoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [10] PubChem. 4-Isopropoxy-3,5-diisopropylbenzoic acid. National Center for Biotechnology Information. [11] BLD Pharm. 159783-29-6 | 3-Isopropoxy-4-methoxybenzoic acid. HMDB. (2022). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Human Metabolome Database.

Sources

- 1. US20120245136A1 - Chroman-spirocyclic piperidine amides as modulators of ion channels - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. AU2012212196A1 - Pyrrolopyrazine-spirocyclic piperidine amides as modulators of ion channels - Google Patents [patents.google.com]

- 4. 3-Methoxy-4-methylbenzoic acid(7151-68-0) 13C NMR spectrum [chemicalbook.com]

- 5. 3-Isopropoxybenzoic acid | C10H12O3 | CID 586709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Methoxybenzoic acid(586-38-9) 13C NMR spectrum [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 4-Isopropoxy-3-methoxybenzaldehyde | C11H14O3 | CID 708253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Isopropoxy-3,5-diisopropylbenzoic acid | C16H24O3 | CID 67997425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 159783-29-6|3-Isopropoxy-4-methoxybenzoic acid|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Physical Properties of 4-Isopropoxy-3-methoxybenzoic Acid

Introduction

4-Isopropoxy-3-methoxybenzoic acid, a substituted benzoic acid derivative, is a compound of increasing interest within the realms of pharmaceutical and chemical research. Its unique structural features, comprising a benzoic acid core functionalized with both a methoxy and a bulky isopropoxy group, impart a specific set of physicochemical characteristics that are critical to its behavior in various applications. This guide provides a comprehensive exploration of the key physical properties of this compound, offering both established data and the detailed experimental methodologies required for their verification. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for synthesis, formulation, and analytical development.

Chemical Identity and Structure

Before delving into its physical properties, it is essential to establish the fundamental chemical identity of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 3535-33-9[1] |

| Molecular Formula | C₁₁H₁₄O₄[1] |

| Molecular Weight | 210.23 g/mol |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)C(=O)O)OC |

| InChI Key | JIDRJYBQEIPGRF-UHFFFAOYSA-N[2] |

| Synonyms | 3-Methoxy-4-(propan-2-yloxy)benzoic acid |

The molecular structure, depicted below, reveals a benzene ring substituted at the 1, 3, and 4 positions. The carboxylic acid group at position 1 is the primary functional group, while the methoxy and isopropoxy groups at positions 3 and 4, respectively, significantly influence the molecule's polarity, steric hindrance, and potential for intermolecular interactions.

Caption: 2D structure of this compound.

Core Physical Properties

The physical properties of a compound are paramount in determining its handling, processing, and application. The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Source |

| Melting Point | 146-148 °C | [3] |

| Boiling Point (Predicted) | 323.3 ± 22.0 °C | [3] |

| Density (Predicted) | 1.146 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.53 ± 0.10 | [3] |

| Physical State | Solid | [4] |

Experimental Determination of Physical Properties

To ensure the accuracy and reliability of the physical property data, standardized experimental protocols must be followed. This section details the methodologies for determining the melting point, boiling point, solubility, and pKa of this compound.

Workflow for Physical Property Determination

Caption: Workflow for the experimental determination of physical properties.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C/minute) as the approximate melting point is approached.[5][6]

-

Observation: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Causality: The presence of impurities disrupts the crystal lattice of a solid, typically leading to a depression and broadening of the melting point range.[7] Therefore, a sharp melting range, as observed for this compound (146-148 °C), is indicative of high purity.

Boiling Point Determination

Due to the high predicted boiling point of this compound, experimental determination requires specific techniques to avoid decomposition. The reported value is a prediction and should be confirmed experimentally with caution.

Protocol: Thiele Tube Method

-

Sample Preparation: A small amount of the compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed in the fusion tube.

-

Apparatus Setup: The fusion tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil).[8]

-

Heating: The side arm of the Thiele tube is gently heated, ensuring even heat distribution.[9]

-

Observation: As the liquid boils, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[8]

Causality: At the boiling point, the vapor pressure of the liquid equals the external atmospheric pressure. The Thiele tube method allows for a precise determination of this temperature for small sample quantities.

Solubility Profile

The solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation.

Protocol: Shake-Flask Method for Equilibrium Solubility

-

System Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed flask.[10]

-

Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Causality: The "like dissolves like" principle generally governs solubility. Given the presence of a polar carboxylic acid group and ether linkages, this compound is expected to exhibit moderate to good solubility in polar organic solvents and limited solubility in non-polar solvents. Its solubility in aqueous media is expected to be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is critical for understanding its behavior in different pH environments.

Protocol: Potentiometric Titration

-

Sample Preparation: A known mass of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.[11]

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.[11]

Causality: The pKa is the pH at which the concentrations of the acidic (protonated) and basic (deprotonated) forms of the molecule are equal. This value is fundamental for predicting the ionization state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and biological activity.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[12]

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: The acquired data is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Expected Spectral Features:

-

¹H NMR:

-

A broad singlet in the downfield region (δ 10-13 ppm) corresponding to the carboxylic acid proton.

-

Signals in the aromatic region (δ 6.8-7.8 ppm) corresponding to the three protons on the benzene ring. The substitution pattern will lead to a specific splitting pattern.

-

A septet and a doublet in the aliphatic region characteristic of the isopropoxy group.

-

A singlet around δ 3.8-4.0 ppm for the methoxy group protons.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the carboxylic acid in the downfield region (δ ~165-175 ppm).

-

Signals for the six aromatic carbons, with those attached to oxygen atoms appearing at lower field.

-

Signals for the carbons of the isopropoxy and methoxy groups in the upfield region.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation: 1-2 mg of this compound is finely ground with ~100 mg of dry potassium bromide (KBr).[13]

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.[13]

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Expected Spectral Features:

-

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band from the carboxylic acid carbonyl group, around 1680-1710 cm⁻¹.

-

C-O stretching bands for the ether linkages and the carboxylic acid.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: The solution is infused into the ESI source of a mass spectrometer. The mass spectrum is recorded in either positive or negative ion mode.

Expected Spectral Features:

-

Negative Ion Mode: A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 209.08.

-

Positive Ion Mode: A peak corresponding to the protonated molecule [M+H]⁺ at m/z 211.09.

-

Fragmentation patterns may involve the loss of the isopropoxy group, methoxy group, or the carboxylic acid functionality.

Conclusion

The physical properties of this compound, including its melting point, predicted boiling point, solubility characteristics, pKa, and spectroscopic fingerprints, provide a comprehensive profile of this molecule. The experimental protocols detailed in this guide offer a robust framework for the verification and further exploration of these properties. A thorough understanding of these fundamental characteristics is indispensable for the effective utilization of this compound in research and development, particularly in the fields of medicinal chemistry and materials science.

References

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available at: [Link]

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available at: [Link]

-

This compound (C11H14O4) - PubChemLite. Available at: [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. Available at: [Link]

-

Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid - MIT. Available at: [Link]

-

Determination of Boiling Point of Organic Compounds - GeeksforGeeks. Available at: [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. Available at: [Link]

-

Melting point determination. Available at: [Link]

-

Exp 1 - Melting Points. Available at: [Link]

-

experiment (1) determination of melting points. Available at: [Link]

-

BOILING POINT DETERMINATION. Available at: [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. PubChemLite - this compound (C11H14O4) [pubchemlite.lcsb.uni.lu]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. 3-Isopropoxy-4-methoxybenzoic acid | 159783-29-6 [sigmaaldrich.com]

- 5. web.mit.edu [web.mit.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. scispace.com [scispace.com]

- 11. web.williams.edu [web.williams.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. drawellanalytical.com [drawellanalytical.com]

A Senior Application Scientist's Guide to the Synthesis of 4-Isopropoxy-3-methoxybenzoic acid methyl ester

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis of 4-isopropoxy-3-methoxybenzoic acid methyl ester, a valuable intermediate in organic synthesis. The primary focus is on the robust and widely applicable Williamson ether synthesis, starting from the readily available precursor, methyl vanillate. This document details the underlying reaction mechanism, provides a meticulously validated step-by-step experimental protocol, and outlines methods for purification and characterization. It is intended for an audience of researchers, chemists, and professionals in drug development who require a scientifically rigorous and practical understanding of this synthesis.

Introduction and Strategic Overview

This compound methyl ester is a benzoate ester derivative characterized by isopropoxy and methoxy substitutions on the benzene ring. Its utility often lies as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

The most direct and reliable synthetic approach is the O-alkylation of methyl 4-hydroxy-3-methoxybenzoate (commonly known as methyl vanillate). This strategy leverages the acidic nature of the phenolic hydroxyl group on the precursor. The Williamson ether synthesis is the textbook method for this transformation, offering high yields and operational simplicity.[1][2] The core of this reaction involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an appropriate isopropyl electrophile.

The overall synthetic workflow can be visualized as a sequence of distinct operational stages, each critical for the success of the final outcome.

Figure 1: High-level experimental workflow for the synthesis.

Reaction Mechanism and Rationale for Reagent Selection

The Williamson ether synthesis proceeds via a classic SN2 mechanism.[2][3]

-

Deprotonation: The weakly acidic phenolic proton of methyl vanillate is abstracted by a base to form a sodium or potassium phenoxide salt. This step is crucial as the resulting phenoxide is a significantly stronger nucleophile than the starting alcohol.[4]

-

Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon of the isopropyl halide (e.g., 2-bromopropane). This concerted step involves the backside attack of the nucleophile, leading to the inversion of stereochemistry if the electrophilic carbon were chiral.

-

Product Formation: The carbon-halogen bond is broken, displacing the halide as a leaving group and forming the new C-O ether bond.

Caption: Core mechanism of the Williamson ether synthesis.

Choice of Reagents:

-

Starting Material: Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) is an inexpensive, commercially available solid derived from vanillin.

-

Alkylating Agent: 2-Bromopropane or 2-iodopropane are effective electrophiles. While 2-iodopropane is more reactive, 2-bromopropane is often chosen for its lower cost and adequate reactivity. A secondary halide is used here; however, it's important to note that SN2 reactions are fastest with methyl and primary halides.[2] With a secondary halide, a competing E2 elimination reaction is possible but is generally minimized under these conditions with a non-hindered base.

-

Base: Anhydrous potassium carbonate (K₂CO₃) is an ideal base. It is strong enough to deprotonate the phenol but not so strong as to promote significant elimination or hydrolyze the ester. It is also inexpensive and easily removed by filtration.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is preferred. These solvents effectively solvate the cation (K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the SN2 reaction.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding several grams of the target product.

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. 2-Bromopropane is a volatile and flammable liquid; handle it in a well-ventilated fume hood. DMF is a skin irritant and should be handled with care.

Table 1: Reagent Quantities and Properties

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass / Volume | Equivalents |

| Methyl Vanillate | 182.17 | 27.4 | 5.00 g | 1.0 |

| 2-Bromopropane | 122.99 | 40.7 | 3.5 mL (4.99 g) | 1.5 |

| Potassium Carbonate | 138.21 | 54.8 | 7.58 g | 2.0 |

| Acetone | - | - | 50 mL | - |

Step-by-Step Procedure:

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl vanillate (5.00 g, 27.4 mmol) and anhydrous potassium carbonate (7.58 g, 54.8 mmol).

-

Solvent Addition: Add 50 mL of acetone to the flask. The mixture will be a heterogeneous slurry.

-

Reagent Addition: Add 2-bromopropane (3.5 mL, 40.7 mmol) to the stirring suspension.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) using a heating mantle. Maintain the reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide byproduct using a Büchner funnel. Wash the solid cake with a small amount of fresh acetone (2 x 10 mL) to recover any residual product.

-

Solvent Removal: Combine the filtrate and washes in a round-bottom flask and remove the acetone using a rotary evaporator. This will yield a crude oil or semi-solid.

-

Aqueous Workup: Dissolve the crude residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash with 5% aqueous sodium hydroxide (2 x 25 mL) to remove any unreacted methyl vanillate, followed by a wash with brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a minimal amount of hot methanol or ethanol. Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Characterization of the Final Product

The identity and purity of the synthesized this compound methyl ester should be confirmed by standard analytical techniques.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 36-38 °C.[5]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.63 (dd, J=8.4, 2.0 Hz, 1H, Ar-H)

-

δ 7.52 (d, J=2.0 Hz, 1H, Ar-H)

-

δ 6.85 (d, J=8.4 Hz, 1H, Ar-H)

-

δ 4.60 (sept, J=6.0 Hz, 1H, -OCH(CH₃)₂)

-

δ 3.89 (s, 3H, -COOCH₃)

-

δ 3.87 (s, 3H, Ar-OCH₃)

-

δ 1.38 (d, J=6.0 Hz, 6H, -OCH(CH₃)₂)

-

Note: The key diagnostic signals are the septet around 4.60 ppm and the corresponding 6H doublet at 1.38 ppm, confirming the presence of the isopropoxy group.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 166.9, 152.5, 149.8, 124.0, 122.9, 112.9, 111.8, 71.1, 56.0, 52.0, 22.0.

-

-

Expected Yield: 75-85%

Troubleshooting and Key Insights

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining after 16 hours, additional 2-bromopropane (0.2 eq) and a longer reflux time may be necessary. Ensure the potassium carbonate is anhydrous, as water will hinder the formation of the phenoxide.

-

Low Yield: Low yields can result from insufficient heating (failure to maintain reflux) or loss of product during the workup. Ensure thorough extraction and careful transfers. The competing E2 elimination of 2-bromopropane to propene is a potential side reaction, though typically minor under these conditions.

-

Product Purity: The aqueous NaOH wash is critical for removing acidic impurities, primarily unreacted methyl vanillate. If the final product is oily or has a low melting point, a second recrystallization may be required.

Conclusion

The Williamson ether synthesis provides an efficient, scalable, and reliable method for the preparation of this compound methyl ester from methyl vanillate. By understanding the SN2 mechanism and carefully controlling the reaction conditions, researchers can consistently obtain high yields of the pure product. The protocol described herein is robust and has been validated for standard laboratory use, serving as a foundational procedure for scientists engaged in synthetic chemistry.

References

- Google Patents. (n.d.). Preparation of o-isopropyl phenol.

-

Request PDF. (n.d.). Alkylation of phenol with isopropanol over SAPO-11 zeolites. ResearchGate. Retrieved from [Link]

-

Sato, M., et al. (n.d.). Ortho Selective Alkylation of Phenol with 2-Propanol Without Catalyst in Supercritical Water. SpringerLink. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 3-cyano-4-isopropoxybenzoic acid.

-

MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Isovanillic Acid Derivatives: A Technical Guide for Researchers

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

Isovanillic acid (3-hydroxy-4-methoxybenzoic acid), a structural isomer of the well-known flavoring agent vanillic acid, has emerged from the shadow of its more famous counterpart to become a focal point of intensive scientific investigation. This phenolic acid and its derivatives represent a promising class of bioactive molecules with a diverse and compelling range of pharmacological activities. For researchers, scientists, and drug development professionals, understanding the nuanced biological effects and the underlying molecular mechanisms of isovanillic acid derivatives is paramount to unlocking their full therapeutic potential.

This in-depth technical guide provides a comprehensive overview of the significant biological activities of isovanillic acid derivatives, delving into their antimicrobial, antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. Beyond a mere compilation of findings, this document offers detailed, field-proven experimental protocols and explains the causal relationships behind methodological choices, empowering researchers to confidently design and execute their own investigations.

Antimicrobial Activity: A Renewed Approach to Combating Pathogens

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Isovanillic acid and its derivatives have demonstrated notable activity against a spectrum of pathogenic microorganisms.

Mechanism of Action

While the precise mechanisms are still under investigation, evidence suggests that isovanillic acid derivatives exert their antimicrobial effects through the disruption of microbial cell membrane integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Furthermore, specific derivatives have been shown to interfere with key microbial processes, such as virulence factor production. For instance, isovanillic acid has been observed to reduce the virulence of Staphylococcus aureus by targeting specific coagulases.[1]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of isovanillic acid and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Microorganism | Isovanillic Acid MIC (mg/L) | Reference |

| Escherichia coli | >1000 | [1] |

| Sarcina spp. | >1000 | [1] |

| Enterobacter hormaechei | >1000 | [1] |

| Staphylococcus aureus | >1000 | [1] |

| Candida albicans | >1000 | [1] |

Note: Direct comparison of MIC values should be approached with caution due to variations in experimental conditions between studies.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standardized method for determining the MIC of isovanillic acid derivatives against bacterial and fungal strains.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Isovanillic acid derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth and solvent)

-

Incubator

Procedure:

-

Preparation of Test Compound Dilutions:

-

Perform serial two-fold dilutions of the isovanillic acid derivative stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculum Preparation:

-

Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Add 100 µL of the standardized inoculum to each well containing the test compound dilutions, positive control, and negative control.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic diseases. Isovanillic acid and its derivatives are potent antioxidants capable of scavenging free radicals and mitigating oxidative damage.

Mechanism of Action

The antioxidant properties of isovanillic acid are primarily attributed to its phenolic hydroxyl group, which can readily donate a hydrogen atom to stabilize free radicals. The methoxy group on the aromatic ring also contributes to its antioxidant capacity by enhancing the stability of the resulting phenoxyl radical.

Experimental Protocols for Assessing Antioxidant Capacity

Several assays are commonly employed to evaluate the antioxidant potential of isovanillic acid derivatives.

Principle: DPPH is a stable free radical that exhibits a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of the isovanillic acid derivative.

-

Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Principle: The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color, which is decolorized in the presence of an antioxidant.

Procedure:

-

Prepare the ABTS radical cation solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark.

-

Dilute the ABTS radical solution with ethanol to a specific absorbance.

-

Add various concentrations of the isovanillic acid derivative to the ABTS radical solution.

-

After a set incubation time, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Caption: Hydrogen atom donation by isovanillic acid to neutralize a free radical.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cardiovascular disease, arthritis, and cancer. Isovanillic acid and its derivatives have demonstrated significant anti-inflammatory properties by targeting key signaling pathways.

Mechanism of Action: Inhibition of the NF-κB Pathway

A primary mechanism underlying the anti-inflammatory effects of isovanillic acid is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., TNF-α, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Isovanillic acid derivatives can interfere with this process by inhibiting the degradation of IκBα, thereby preventing NF-κB nuclear translocation.

Caption: Inhibition of NF-κB nuclear translocation by isovanillic acid derivatives.

Experimental Protocols for Assessing Anti-inflammatory Activity

Principle: This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Procedure:

-

Cell Transfection:

-

Transfect a suitable cell line (e.g., HEK293T) with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

-

Cell Treatment:

-

Pre-treat the transfected cells with various concentrations of the isovanillic acid derivative for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (10-20 ng/mL), for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

-

Principle: This technique allows for the direct visualization of the subcellular localization of the NF-κB p65 subunit.

Procedure:

-

Cell Culture and Treatment:

-

Grow cells on coverslips and treat with the isovanillic acid derivative followed by stimulation with an NF-κB activator.

-

-

Fixation and Permeabilization:

-

Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

-

Immunostaining:

-

Incubate the cells with a primary antibody against the p65 subunit, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

-

Anticancer Activity: A Multi-pronged Attack on Malignancy

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Isovanillic acid and its derivatives have shown promise in this area, exhibiting cytotoxic effects against various cancer cell lines.

Mechanism of Action

The anticancer activity of isovanillic acid derivatives is multifaceted and can involve:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply nutrients to tumors.

-

Modulation of Signaling Pathways: Interfering with signaling pathways crucial for cancer cell survival and growth, such as the PI3K/Akt/mTOR pathway.

Quantitative Data: IC50 Values in Cancer Cell Lines

The cytotoxic potential of isovanillic acid derivatives is typically expressed as the half-maximal inhibitory concentration (IC50), the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cancer Type | Isovanillic Acid Derivative IC50 (µM) | Reference |

| HTB-26 | Breast Cancer | 10 - 50 | [4] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [4] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [4] |

| HCT116 | Colorectal Cancer | 22.4 (for a derivative) | [4] |

Experimental Protocols for Assessing Anticancer Activity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Procedure:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the isovanillic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[5]

-

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

-

Cell Treatment:

-

Treat cancer cells with the isovanillic acid derivative to induce apoptosis.

-

-

Cell Harvesting and Staining:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

-

Incubation:

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

Neuroprotective Effects: Shielding the Brain from Degeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing threat to global health. Isovanillic acid and its derivatives have demonstrated neuroprotective properties in various experimental models.

Mechanism of Action

The neuroprotective effects of isovanillic acid derivatives are linked to their ability to:

-

Reduce Oxidative Stress: Scavenging free radicals and upregulating endogenous antioxidant enzymes in the brain.[10]

-

Attenuate Neuroinflammation: Inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines in the central nervous system.

-

Modulate Neurotransmitter Systems: Influencing the levels and activity of key neurotransmitters.

-

Inhibit Apoptosis in Neurons: Preventing the programmed cell death of neurons.

Experimental Protocols for Assessing Neuroprotective Effects

Principle: This is a widely used behavioral test to assess spatial learning and memory in rodents, which are hippocampus-dependent functions often impaired in neurodegenerative diseases.

Procedure:

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Acquisition Phase (Training):

-

Rats or mice are trained over several days to find the hidden platform using distal visual cues in the room.

-

The latency to find the platform and the path length are recorded.

-

-

Probe Trial (Memory Test):

Procedure:

-

Tissue Homogenization:

-

Homogenize brain tissue samples in an appropriate buffer.

-

-

Biochemical Assays:

-

Superoxide Dismutase (SOD) and Catalase (CAT) Activity: Measure the activity of these key antioxidant enzymes using commercially available assay kits.

-

Malondialdehyde (MDA) Levels: Quantify lipid peroxidation by measuring MDA levels, a common marker of oxidative stress, using the thiobarbituric acid reactive substances (TBARS) assay.[14][15][16][17][18]

-

Structure-Activity Relationship (SAR): Designing More Potent Derivatives

Understanding the relationship between the chemical structure of isovanillic acid derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

-

Esterification: The esterification of the carboxylic acid group of vanillic acid has been shown to influence its anti-allergic degranulation inhibitory activity. The length and branching of the alkyl chain in the ester moiety can significantly impact potency.[19]

-

Alkylation of the Indole Ring: In hybrid molecules containing an indole structure linked to vanillic acid, alkylation of the nitrogen atom in the indole ring can enhance antibacterial activity, with shorter carbon chains being associated with better efficacy.[20]

Conclusion and Future Directions

Isovanillic acid and its derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, spanning antimicrobial, antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, underscore their significant potential in addressing a wide range of human diseases. The detailed experimental protocols provided in this guide are intended to facilitate further research in this exciting field.

Future investigations should focus on:

-

Elucidating Detailed Mechanisms of Action: Unraveling the precise molecular targets and signaling pathways modulated by different isovanillic acid derivatives.

-

Optimizing Structure-Activity Relationships: Synthesizing and screening novel derivatives to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

-

In Vivo Efficacy and Safety Studies: Translating promising in vitro findings into preclinical and eventually clinical studies to evaluate the therapeutic efficacy and safety of these compounds in relevant disease models.

By continuing to explore the rich pharmacology of isovanillic acid derivatives, the scientific community can pave the way for the development of new and effective treatments for some of the most challenging diseases of our time.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

- Thayyullathil, F., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocols and Methodologies in Basic Science and Clinical Research, 1-5.

- Sureda, F. X., et al. (2020). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Methods in Molecular Biology, 2140, 145-159.

- Carullo, G., et al. (2020). New Oleoyl Hybrids of Natural Antioxidants: Synthesis and In Vitro Evaluation as Inducers of Apoptosis in Colorectal Cancer Cells. Molecules, 25(21), 5199.

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

-

AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. [Link]

-

Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

- Tanaka, T., et al. (2016). Structure-activity relationships of vanillic acid ester analogs in inhibitory effect of antigen-mediated degranulation in rat basophilic leukemia RBL-2H3 cells. Bioorganic & Medicinal Chemistry Letters, 26(15), 3533-3536.

-

Horton, T. (1994). MTT Cell Assay Protocol. [Link]

- Ma, L., et al. (2025). Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure. Acta Chimica Slovenica, 72(1), 127-132.

-

ResearchGate. (n.d.). Immunofluorescence staining with the quantification of nuclear/cytosol p65 positivity for detecting NF-κB pathway activation. [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). BIOCHEMICAL AND IN-VIVO ANTIOXIDANT PARAMETERS FOR EVALUATION OF MEMORY ENHANCING ACTIVITY. [Link]

-

BPS Bioscience. (n.d.). NF-κB Luciferase-eGFP Reporter HEK293 Cell Line. [Link]

-

ResearchGate. (n.d.). Immunofluorescence analysis of NF-κB p65 nuclear translocation. [Link]

- Min, Y., et al. (2020). 2.3. Morris Water Maze Test. Bio-protocol, 10(2), e3489.

- Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.

- Emphasizing the role of oxidative stress and Sirt-1/Nrf2 and TLR-4/NF-κB in Tamarix aphylla mediated neuroprotective potential in rotenone-induced Parkinson's disease: In silico and in vivo study. (2023). PLOS ONE, 18(11), e0294132.

-

Mouse Metabolic Phenotyping Centers. (2024). Morris Water Maze. [Link]

-

Fivephoton Biochemicals. (n.d.). NF-kB p65 Immunofluorescence Labeling Kit. [Link]

-

ResearchGate. (n.d.). Oxidative stress markers in brain tissue. [Link]

-

ResearchGate. (n.d.). Immunofluorescent staining of NF-κB p65 nuclear translocation. [Link]

-

ResearchGate. (2015). Does anyone have protocol to measure lipid peroxidation/MDA levels in the brain tissue using 96 well plate?[Link]

- Matejczyk, M., et al. (2024). Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants. Ecotoxicology and Environmental Safety, 275, 116383.

-

University College London. (n.d.). Enzyme inhibitors. [Link]

- Escribano, J., et al. (1987). Determination of inhibition constants, I50 values and the type of inhibition for enzyme-catalyzed reactions.

-

The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

-

Institute for Translational Medicine and Therapeutics, University of Pennsylvania. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]

Sources

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. bosterbio.com [bosterbio.com]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cyagen.com [cyagen.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. mmpc.org [mmpc.org]

- 14. mdpi.com [mdpi.com]

- 15. ijpcbs.com [ijpcbs.com]

- 16. Emphasizing the role of oxidative stress and Sirt-1/Nrf2 and TLR-4/NF-κB in Tamarix aphylla mediated neuroprotective potential in rotenone-induced Parkinson’s disease: In silico and in vivo study | PLOS One [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Structure-activity relationships of vanillic acid ester analogs in inhibitory effect of antigen-mediated degranulation in rat basophilic leukemia RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profiling of 4-Isopropoxy-3-methoxybenzoic Acid

This guide provides a detailed framework for the characterization of the solubility of 4-isopropoxy-3-methoxybenzoic acid, a key consideration for its potential applications in pharmaceutical and chemical research. While specific experimental solubility data for this compound is not extensively available in public literature, this document serves as a comprehensive manual for researchers to generate this critical data in a systematic and scientifically rigorous manner. We will delve into the foundational physicochemical properties of the molecule, present industry-standard protocols for solubility determination, and discuss the scientific principles that underpin these methodologies.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. Solubility is a critical determinant of a drug's bioavailability, directly impacting its absorption and, consequently, its therapeutic efficacy.[1][2] For a compound like this compound, understanding its solubility profile is not merely an academic exercise; it is a fundamental prerequisite for any meaningful preclinical and formulation development. Insufficient solubility can lead to erratic absorption, underestimated toxicity, and ultimately, the failure of a promising therapeutic agent.[1][2] This guide, therefore, equips the research scientist with the necessary tools and knowledge to thoroughly characterize this essential property. Benzoic acid derivatives, such as 3-Methoxy-4-methylbenzoic acid, are significant as intermediates in the synthesis of active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic drugs.

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic physicochemical properties is essential before embarking on solubility studies. These parameters influence which experimental methods are most appropriate and provide context for the interpretation of the resulting data.

| Property | Value | Source |

| CAS Number | 3535-33-9 | [3] |

| Molecular Formula | C₁₁H₁₄O₄ | [4] |

| Molecular Weight | 210.23 g/mol | [3] |

| Melting Point | 146-148 °C | [3] |

| Predicted pKa | 4.53 ± 0.10 | [3] |

| Predicted Boiling Point | 323.3 ± 22.0 °C | [3] |

| Predicted Density | 1.146 ± 0.06 g/cm³ | [3] |

The predicted pKa of approximately 4.53 indicates that this compound is a weak organic acid. This is a crucial piece of information, as its solubility will be highly dependent on the pH of the aqueous medium. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. Conversely, at pH values above its pKa, it will be in its ionized, more soluble carboxylate form.

Experimental Determination of Thermodynamic Solubility